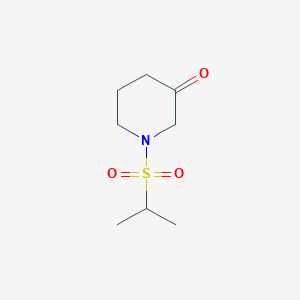![molecular formula C10H12F3N B1471818 [3-Amino-2-(trifluoromethyl)propyl]benzene CAS No. 1500295-19-1](/img/structure/B1471818.png)
[3-Amino-2-(trifluoromethyl)propyl]benzene
Descripción general
Descripción
“[3-Amino-2-(trifluoromethyl)propyl]benzene” is a chemical compound with the CAS Number: 1500295-19-1 . Its molecular formula is C10H12F3N and it has a molecular weight of 203.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N/c11-10(12,13)9(7-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Catalysis : One study discusses the hydrogenation of acetophenone catalyzed by ruthenium complexes using a ligand derived from 2-amino-2-(2-pyridyl)propane, which is related to the structural family of "[3-Amino-2-(trifluoromethyl)propyl]benzene". This research contributes to understanding the role of specific ligand structures in catalysis, particularly in hydrogenation reactions (Hadžović et al., 2007).
Organic Synthesis and Molecular Structure : Another study focuses on the synthesis of 2-alkyl(aryl)-4-trifluoromethyl-5,6,7,8,9,9-hexafluoro-1,3-diazafluorenes, derived from a compound structurally similar to "[3-Amino-2-(trifluoromethyl)propyl]benzene". This highlights its application in the synthesis of complex organic structures, further elaborated through NMR spectroscopy and X-ray diffraction analysis (Karpov et al., 2004).
Chemical Reactions and Synthesis : Another relevant study involves the reactions of a novel trifluoromethyl propargylic carbocation, showcasing the diverse chemical reactivity of compounds in this category. This study contributes to the broader understanding of how such compounds can react with various carbon nucleophiles (Jeon et al., 2006).
Polymer Chemistry : Research on the synthesis and properties of soluble polyimides based on isomeric ditrifluoromethyl substituted 1,4-bis(4-aminophenoxy)benzene, a compound related to "[3-Amino-2-(trifluoromethyl)propyl]benzene", provides insights into the development of high-performance materials with specific thermal and mechanical properties (Qiu et al., 2006).
Material Science : Another study discusses the synthesis and properties of soluble fluorinated poly(ether imide)s with different pendant groups, further emphasizing the utility of such compounds in creating materials with unique properties like thermal stability and optical transparency (Liu et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-benzyl-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9(7-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYSCNQKRWUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















